Sodium methanolate

Catalog No.
S639113
CAS No.
124-41-4
M.F
CH4NaO
M. Wt
55.032 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methanolate

CAS Number

124-41-4

Product Name

Sodium methanolate

IUPAC Name

sodium;methanolate

Molecular Formula

CH4NaO

Molecular Weight

55.032 g/mol

InChI

InChI=1S/CH4O.Na/c1-2;/h2H,1H3;

InChI Key

YWOITFUKFOYODT-UHFFFAOYSA-N

SMILES

C[O-].[Na+]

solubility

Soluble in ethanol, methanol
Soluble in fats, esters
Insoluble in hydrocarbons and most common organic solvents
Solubility in water: reaction

Synonyms

Methanol Sodium Salt; Sodium Methoxide; Feldalat NM; Methoxysodium; SM 24; SM 28; Sodium Methanolate; Sodium Methoxylate; Sodium Methylate

Canonical SMILES

CO.[Na]

Isomeric SMILES

C[O-].[Na+]

The exact mass of the compound Sodium methoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, methanolsoluble in fats, estersinsoluble in hydrocarbons and most common organic solventssolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium methanolate (CH3ONa), commonly known as sodium methoxide, is a highly reactive, unhindered alkoxide salt that functions as both a strong base (pKa ~15.5) and a potent nucleophile. In industrial procurement, it is primarily sourced either as a hygroscopic white crystalline powder or as a standardized 25–30% by weight solution in methanol. Its dominant commercial application is as a homogeneous catalyst in the transesterification of triglycerides for biodiesel (FAME) production, where it drives the reaction to >98% conversion without generating water. Beyond biofuels, it is a critical reagent in pharmaceutical and fine chemical synthesis for Williamson etherifications, Claisen condensations, and dehalogenations. Because the solid powder reacts violently with ambient moisture to form sodium hydroxide and methanol, procurement decisions heavily favor the methanolic solution form for continuous-flow industrial applications. This liquid form ensures precise dosing, maintains strictly anhydrous conditions, and mitigates the severe exothermic risks associated with handling the dry solid .

Substituting sodium methanolate with cheaper inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) fundamentally alters the reaction pathway in esterification and condensation processes. When NaOH is dissolved in methanol to generate methoxide in situ, it stoichiometrically produces water. This water triggers the saponification of esters and triglycerides, forming soaps that consume the catalyst, reduce the target ester yield, and create intractable emulsions during downstream phase separation. Furthermore, substituting sodium methanolate with other alkoxides like sodium ethoxide (NaOEt) or sodium tert-butoxide (NaOtBu) introduces severe steric hindrance and alters the basicity. In nucleophilic substitutions, this increased bulk shifts the reaction mechanism from SN2 substitution toward E2 elimination, while in transesterifications, using ethoxide instead of methoxide results in mixed ester products, ruining product purity and specification compliance[1].

Elimination of Saponification and Yield Loss in Transesterification

In the methanolysis of triglycerides, the choice of base dictates the ratio of transesterification to saponification. Sodium hydroxide generates water during methoxide formation, leading to side reactions. Studies comparing anhydrous sodium methoxide against sodium hydroxide show that methoxide catalysts achieve near 100 wt.% biodiesel purity and >98% yield, whereas hydroxide catalysts suffer significant yield losses due to triglyceride saponification and the subsequent dissolution of methyl esters into the glycerol phase[1].

Evidence DimensionFAME Yield and Phase Separation Efficiency
Target Compound DataNear 100 wt.% ester conversion with clean phase separation
Comparator Or BaselineSodium Hydroxide (NaOH) (Lower yield, high soap formation/emulsion)
Quantified DifferenceSignificant yield loss to soap for NaOH vs. >98% yield for NaOMe
ConditionsBatch stirred reactor, methanolysis of sunflower oil under identical molar conditions

Procuring anhydrous sodium methoxide prevents soap-induced emulsions, maximizing product yield and eliminating costly downstream washing and separation bottlenecks.

Kinetic Performance vs. Potassium Methoxide in Methanolysis

While sodium methoxide is the industry standard, potassium methoxide (KOMe) is often considered a higher-activity alternative. Time-series measurements utilizing 17O-NMR spectroscopy demonstrate that at 2 minutes into the transesterification reaction, KOMe yields 77.9 wt.% FAME compared to 66.2 wt.% for NaOMe under identical conditions [1]. However, at equilibrium, both achieve >98% conversion. Because KOMe is significantly more expensive and more hygroscopic, NaOMe remains the optimal procurement choice for standard residence-time reactors, offering the best balance of catalytic turnover, cost-efficiency, and handling stability.

Evidence DimensionInitial FAME Yield (at 2 minutes)
Target Compound Data66.2 wt.% FAME
Comparator Or BaselinePotassium Methoxide (77.9 wt.% FAME)
Quantified DifferenceKOMe shows an 11.7% higher initial conversion rate, but both reach equivalent equilibrium yields
ConditionsGlycerol-derived catalyst solutions, identical molar loading, T = 365 K

Buyers must weigh the slight initial kinetic advantage of potassium methoxide against the superior cost-efficiency and lower hygroscopicity of sodium methoxide for continuous-flow processes.

Prevention of Artefact Formation in Lipid Derivatization

In analytical and small-scale preparative lipid chemistry, sodium methoxide in anhydrous methanol is preferred over potassium hydroxide for transesterifying fatty acids. KOH in methanol causes appreciable hydrolysis of lipids to free fatty acids if trace water is present, leading to artefact formation. Sodium methoxide safely and rapidly transesterifies ester-bound fatty acids without liberating aldehydes from plasmalogens or esterifying free fatty acids, ensuring high-fidelity derivative preparation [1].

Evidence DimensionArtefact Formation and Hydrolysis
Target Compound DataSelective transesterification with no hydrolysis
Comparator Or BaselinePotassium Hydroxide in Methanol (Appreciable hydrolysis to free fatty acids)
Quantified DifferenceNaOMe completely avoids free fatty acid artefact formation caused by trace water, whereas KOH degrades the sample
ConditionsLipid transesterification for chromatographic analysis

For high-purity analytical or pharmaceutical derivatization, NaOMe guarantees structural fidelity of the ester products, unlike hydroxide bases which degrade sensitive lipid linkages.

Industrial-Scale Biodiesel (FAME) Production

Sodium methoxide (typically as a 25-30% solution in methanol) is the undisputed standard for large-scale transesterification of triglycerides. Its use is mandated over sodium hydroxide to prevent water generation, thereby eliminating saponification, maximizing FAME yield (>98%), and ensuring a clean phase separation of the glycerol byproduct[1].

High-Fidelity Lipid Derivatization for Chromatography

In analytical chemistry and pharmaceutical quality control, sodium methoxide is utilized to prepare fatty acid methyl esters (FAMEs) from complex lipids. It is selected over potassium hydroxide because it selectively transesterifies ester-bound fatty acids without causing unwanted hydrolysis or liberating aldehydes from plasmalogens, ensuring accurate structural analysis [2].

Base-Catalyzed Claisen Condensations of Methyl Esters

Sodium methoxide is widely used as a base in condensation reactions where methyl esters are the starting materials. It is strictly prioritized over sodium ethoxide in these specific scenarios to prevent unwanted transesterification side reactions that would yield a complex mixture of methyl and ethyl ester products, thereby maintaining absolute control over the final molecular structure [1].

Physical Description

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals.
Liquid; OtherSolid, Liquid
WHITE HYGROSCOPIC POWDER.

Color/Form

Amorphous, free flowing powder
Tetragonal crystals

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

55.01598403 g/mol

Monoisotopic Mass

55.01598403 g/mol

Heavy Atom Count

3

Density

greater than 1 at 68 °F (USCG, 1999)
1.3 g/cm³

Melting Point

No melting point; decomposes at >50 °C

UNII

IG663U5EMC

GHS Hazard Statements

Aggregated GHS information provided by 784 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 784 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 782 of 784 companies with hazard statement code(s):;
H228 (44.12%): Flammable solid [Danger Flammable solids];
H251 (92.58%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H290 (50.51%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (55.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Solvents

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol.

Other CAS

124-41-4

Wikipedia

Sodium methoxide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of molten sodium with methyl alcohol or by the reaction of methyl alcohol with sodium amalgam obtained from the electrolysis of brine.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Methanol, sodium salt (1:1): ACTIVE

Storage Conditions

Fireproof. Separated from strong oxidants, strong acids, food and feedstuffs. Cool. Dry.

Stability Shelf Life

Sensitive to air and moisture
Decomposed by wate

Dates

Last modified: 08-15-2023

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